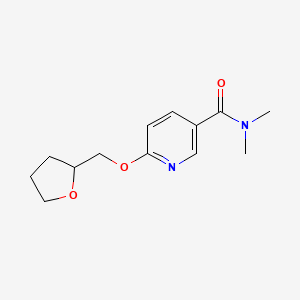
N,N-dimethyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of tetrahydrofuran and nicotinamide with dimethylamine groups. Tetrahydrofuran is a heterocyclic compound consisting of a five-membered ring with four carbon atoms and one oxygen . Nicotinamide is a form of vitamin B3 and is a part of the coenzyme NAD (nicotinamide adenine dinucleotide) .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. As a derivative of tetrahydrofuran and nicotinamide, it might participate in reactions typical for these types of compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. As a derivative of tetrahydrofuran, it might share some of its properties, such as being a polar ether with the ability to form hydrogen bonds .Mecanismo De Acción
The mechanism of action of N,N-dimethyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses. This compound has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. These effects suggest that this compound has the potential to regulate various cellular processes, including oxidative stress, inflammation, and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to increase the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H: quinone oxidoreductase 1 (NQO1), which are involved in the regulation of oxidative stress. This compound has also been shown to decrease the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the regulation of inflammation. These effects suggest that this compound has the potential to regulate various cellular processes, including oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-dimethyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide has several advantages for lab experiments. It is a relatively stable compound that can be stored at room temperature for extended periods. It is also soluble in various solvents, including water, ethanol, and DMSO. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its properties and effects are not fully understood. It also has limited availability, and it may be challenging to obtain in large quantities.
Direcciones Futuras
There are several future directions for the study of N,N-dimethyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide. One potential direction is to investigate its effects on various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases. Another potential direction is to investigate its effects on the immune system and its potential as an immunomodulatory agent. Additionally, further studies are needed to understand the mechanism of action of this compound and its effects on various cellular processes. These studies will provide valuable insights into the potential therapeutic applications of this compound.
Métodos De Síntesis
The synthesis of N,N-dimethyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide involves the reaction of 6-bromo-nicotinamide with tetrahydrofuran-2-methanol in the presence of a base and a catalyst. This reaction results in the formation of this compound, which can be purified using various methods such as column chromatography and recrystallization. The synthesis of this compound is a relatively simple process, and it can be carried out in a laboratory using standard equipment and reagents.
Aplicaciones Científicas De Investigación
N,N-dimethyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide has been the subject of various scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects in various in vitro and in vivo models. This compound has also been shown to modulate the immune system by regulating the production of cytokines and chemokines. These findings suggest that this compound has the potential to be used as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.
Propiedades
IUPAC Name |
N,N-dimethyl-6-(oxolan-2-ylmethoxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-15(2)13(16)10-5-6-12(14-8-10)18-9-11-4-3-7-17-11/h5-6,8,11H,3-4,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVFTWJDDCHRJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CN=C(C=C1)OCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

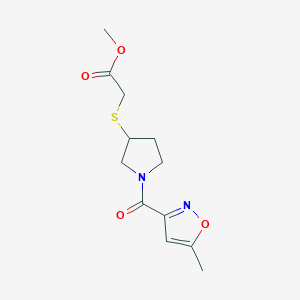
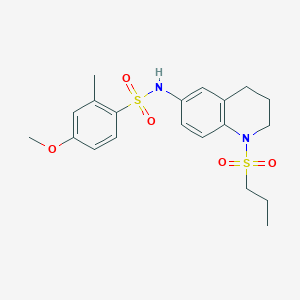
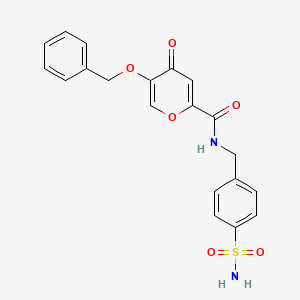
![5-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2901634.png)

![3-[(1,1-Dioxo-1,4-thiazinan-4-yl)methyl]benzoic acid;hydrochloride](/img/structure/B2901638.png)
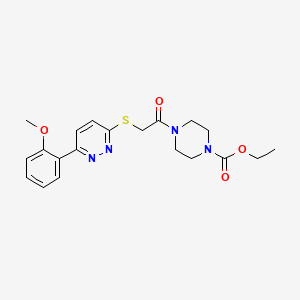

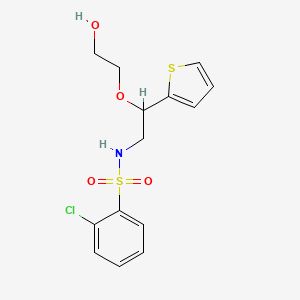
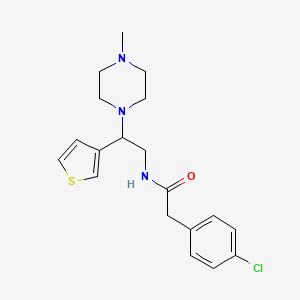
![5-cyclopropyl-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2901648.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acrylamide](/img/structure/B2901649.png)

![2-{4-[(4-Iodophenyl)sulfonyl]piperazin-1-yl}-4-methyl-6-piperidin-1-ylpyrimidine](/img/structure/B2901653.png)